molecular formula C22H26N6 B2692409 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896846-65-4

5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2692409
CAS RN: 896846-65-4
M. Wt: 374.492
InChI Key: YPKOXFCWPQFTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H26N6 and its molecular weight is 374.492. The purity is usually 95%.
BenchChem offers high-quality 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound , as a member of the pyrazolopyrimidine family, demonstrates significant versatility in synthetic chemistry. Research has shown that pyrazolopyrimidines can be synthesized through a variety of methods, offering a rich foundation for exploring novel chemical entities with potential biological activities. For example, the synthesis of pyrazolopyrimidine derivatives involves reactions with aminopyrazoles to produce compounds with significant antibacterial properties. These synthesized compounds have been fully characterized using NMR, IR, and HRMS techniques, highlighting their potential in pharmaceutical research due to their structural diversity and biological relevance (Rahmouni et al., 2014).

Biological Activities

Pyrazolopyrimidine derivatives have been evaluated for various biological activities, including antimicrobial, antioxidant, and antitumor properties. For instance, the evaluation of novel pyrazole and pyrimidine derivatives demonstrated excellent in vitro antitumor activity against specific cancer cell lines, alongside high antimicrobial and antioxidant activities. These findings were supported by density functional theory (DFT) calculations to investigate the structural basis for their activities, suggesting that modifications within the pyrazolopyrimidine scaffold could be a promising strategy for designing new therapeutic agents (Farag & Fahim, 2019).

Structural Analysis

Crystallographic studies have contributed to understanding the structural aspects of pyrazolopyrimidines, which is crucial for the rational design of compounds with desired biological activities. Investigations into hydrogen-bonded structures of similar pyrazolopyrimidine compounds reveal intricate details about their molecular geometry, which could inform the design of compounds with optimized interactions with biological targets (Portilla et al., 2006).

Pharmaceutical Applications

Research into the pharmacological applications of pyrazolopyrimidines has identified compounds with potent inhibitory activities against specific enzymes, such as phosphodiesterases, which are relevant to diseases like hypertension. This demonstrates the therapeutic potential of pyrazolopyrimidine derivatives in developing new drugs with specific mechanisms of action (Dumaitre & Dodic, 1996).

properties

IUPAC Name

5-tert-butyl-N-(3-imidazol-1-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6/c1-22(2,3)19-14-20(24-10-7-12-27-13-11-23-16-27)28-21(26-19)18(15-25-28)17-8-5-4-6-9-17/h4-6,8-9,11,13-16,24H,7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKOXFCWPQFTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCCN3C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-(3-imidazol-1-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.